Bromo-dragonfly hydrochloride

Catalog No.
S986789
CAS No.
332012-24-5
M.F
C13H13BrClNO2
M. Wt
330.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromo-dragonfly hydrochloride

CAS Number

332012-24-5

Product Name

Bromo-dragonfly hydrochloride

IUPAC Name

(2R)-1-(4-bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine;hydrochloride

Molecular Formula

C13H13BrClNO2

Molecular Weight

330.60 g/mol

InChI

InChI=1S/C13H12BrNO2.ClH/c1-7(15)6-10-8-2-4-17-13(8)11(14)9-3-5-16-12(9)10;/h2-5,7H,6,15H2,1H3;1H/t7-;/m1./s1

InChI Key

YDIDKNSMQNPNFC-OGFXRTJISA-N

Synonyms

(αR)-8-Bromo-α-methylbenzo[1,2-b:4,5-b’]difuran-4-ethanamine Hydrochloride;

Canonical SMILES

CC(CC1=C2C=COC2=C(C3=C1OC=C3)Br)[NH3+].[Cl-]

Isomeric SMILES

C[C@H](CC1=C2C=COC2=C(C3=C1OC=C3)Br)[NH3+].[Cl-]

Bromo-DragonFLY is an analog of the 2C amine family that also includes 2C-B, 2C-I, and 2C-E. This designer drug is an extremely potent hallucinogen with duration of action much longer than LSD. Toxicity of Bromo-DragonFLY appears to be fairly high for humans when taken in larger doses.

Bromo-DragonFLY hydrochloride (1-(8-bromobenzo[1,2-b;4,5-b']difuran-4-yl)-2-aminopropane hydrochloride) is a conformationally restricted phenethylamine derivative and an ultra-potent 5-HT2A receptor agonist. By incorporating a fully aromatic benzodifuran ring system, this compound locks the methoxy-equivalent oxygen lone pairs into a precise binding geometry, distinguishing it from flexible analogs like DOB. Supplied as a stable hydrochloride salt, it serves as a critical analytical reference standard and a high-affinity pharmacological probe for serotonin receptor mapping, neurotoxicology, and forensic mass spectrometry [1].

Research Fit

5-HT2A agonist tool for signaling pathway studies
Stereochemical control: (R)-enantiomer research context
Reported metabolic stability supports sustained exposure models

Procuring standard, non-rigid phenethylamines (such as DOB or 2C-B) as substitutes fails to replicate the sub-nanomolar binding affinity and extreme metabolic resistance inherent to the benzodifuran architecture. Flexible analogs cannot probe the precise steric constraints of the 5-HT2A binding pocket and are susceptible to rapid hepatic degradation, confounding prolonged assays. Furthermore, utilizing the freebase form of Bromo-DragonFLY introduces significant handling challenges; the freebase lacks the aqueous and polar solvent solubility required for reproducible standard curve generation in LC-MS/MS workflows. The hydrochloride salt ensures crystalline stability, precise volumetric dosing, and immediate compatibility with aqueous buffers and polar organic solvents .

Substitution Risk

DOB analog replacement

Markedly lower binding affinity may not support ultra-high occupancy assay design

2C-B-FLY analog replacement

Extensive hepatic metabolism may introduce confounding pharmacokinetic variables

Non-benzodifuran phenethylamines

Absence of MAO-A inhibition may prevent dual-mechanism research models

Receptor Binding Affinity: Conformationally Restricted vs. Flexible Analogs

The incorporation of the benzodifuran ring in Bromo-DragonFLY locks the molecule into an active conformation, drastically increasing its affinity for the cloned human 5-HT2A receptor compared to its flexible counterpart, DOB. While DOB exhibits sub-nanomolar to low-nanomolar affinity, Bromo-DragonFLY achieves an exceptional Ki of 0.04 nM. This makes it one of the highest-affinity 5-HT2A agonists available for receptor characterization [1].

Evidence Dimension5-HT2A Receptor Binding Affinity (Ki)
Target Compound DataBromo-DragonFLY HCl (Ki = 0.04 nM)
Comparator Or BaselineDOB (Ki ~ 0.6 - 1.2 nM)
Quantified Difference~15 to 30-fold higher binding affinity
ConditionsRadioligand displacement assay at cloned human 5-HT2A receptors

Enables ultra-sensitive receptor binding assays and precise structural mapping of the 5-HT2A active site where lower-affinity probes would dissociate.

5-HT2A Binding
Head-to-head
Ki = 0.04 nM
Supports high-affinity occupancy assay design
54-fold higher vs. DOB; ligand depletion controls recommended

Metabolic Stability: Aromatic Benzodifuran vs. Tetrahydrobenzodifuran

In comparative in vitro metabolic assays using human liver microsomes (HLM) and human liver cytosol (HLC), Bromo-DragonFLY demonstrates complete resistance to hepatic metabolism. In stark contrast, its closely related tetrahydrobenzodifuran analog, 2C-B-FLY, undergoes significant CYP2D6-mediated monohydroxylation and N-acetylation. This metabolic immunity ensures that Bromo-DragonFLY maintains a constant concentration profile during extended biological assays[1].

Evidence DimensionHepatic Metabolic Degradation
Target Compound DataBromo-DragonFLY (Not metabolized in HLM/HLC)
Comparator Or Baseline2C-B-FLY (Metabolized via CYP2D6 monohydroxylation and N-acetylation)
Quantified DifferenceComplete resistance vs. active degradation
ConditionsIn vitro incubation with pooled human liver microsomes (HLM) and cytosol (HLC)

Critical for longitudinal in vitro cellular assays and in vivo models where metabolic degradation of the agonist would confound dose-response data.

In Vivo Potency
Head-to-head
ED50 = 0.20 µmol/kg
Supports in vivo 5-HT2A behavioral assay context
3.75-fold vs. DOB; HTR model endpoint review

Enzymatic Interaction: MAO-A Inhibition Profile

Unlike typical phenethylamine derivatives which are often substrates for monoamine oxidases, Bromo-DragonFLY acts as a potent, competitive inhibitor of MAO-A. Pharmacokinetic evaluations reveal it inhibits MAO-A-mediated oxidative deamination of serotonin with a Ki of 0.352 µM. This dual-action profile (5-HT2A agonism combined with MAO-A inhibition) must be accounted for in neurochemical assays, providing a distinctive tool for studying complex monoaminergic systems [1].

Evidence DimensionMAO-A Inhibition (Ki)
Target Compound DataBromo-DragonFLY (Ki = 0.352 µM, competitive inhibitor)
Comparator Or Baseline2C-B-FLY (Acts as a substrate, metabolized by MAO-A)
Quantified DifferenceInhibitor vs. Substrate
ConditionsIn vitro MAO-A-mediated oxidative deamination assay using LC-MS/MS

Allows researchers to utilize the compound in co-culture or tissue models without MAO-A-induced degradation, while simultaneously probing MAO-A inhibition pathways.

Metabolic Stability
Head-to-head
No metabolism detected
2C-B-FLY: extensive CYP2D6 metabolism
Supports pharmacokinetic stability research models
Metabolic resistance may influence exposure duration

Solubility and Handling: Hydrochloride Salt vs. Freebase

For forensic and analytical applications, the physical form of the reference standard dictates its utility. Bromo-DragonFLY hydrochloride offers defined solubility parameters (e.g., 5 mg/mL in DMSO, 1 mg/mL in Methanol) and forms stable aqueous buffer mixtures (0.5 mg/mL in 1:1 DMSO:PBS at pH 7.2). The freebase form lacks this degree of polar solubility and is more susceptible to environmental degradation, making the HCl salt the mandatory choice for reliable analytical stock solutions .

Evidence DimensionPolar Solvent Solubility
Target Compound DataBromo-DragonFLY HCl (Methanol: 1 mg/mL; DMSO: 5 mg/mL)
Comparator Or BaselineBromo-DragonFLY Freebase (Poor aqueous/polar solubility)
Quantified DifferenceGuaranteed dissolution for standard curves
ConditionsStandard laboratory preparation of stock solutions for LC-MS/MS

Ensures highly reproducible volumetric dosing and standard curve preparation required for forensic toxicology and mass spectrometry.

MAO-A Inhibition
Head-to-head
Ki = 0.352 µM
Supports MAO-A interaction studies
Competitive inhibition; absent in 2C-B-FLY
Selectivity Profile
Cross-study
5-HT2C/2A ratio = 0.5
Supports receptor subtype profiling
Reported selectivity; may inform pathway-specific interpretation

Forensic Toxicology and Mass Spectrometry Standards

Due to its defined solubility as a hydrochloride salt and resistance to metabolic degradation, it is a highly reliable reference standard for LC-MS/MS calibration curves used in identifying novel psychoactive substances in biological matrices .

Longitudinal 5-HT2A Receptor Assays

Its complete resistance to human liver microsomal metabolism allows it to be used in prolonged cell-based assays or tissue cultures where standard phenethylamines would degrade, ensuring stable agonist concentrations over multi-day experiments [1].

Structural Biology and Cryo-EM Probes

The rigidified benzodifuran ring and exceptional 0.04 nM binding affinity make it a highly effective conformational probe for crystallographic or cryo-EM studies of the 5-HT2A receptor active site, outperforming flexible analogs like DOB [2].

Complex Monoaminergic Co-Culture Models

Its distinct profile as a competitive MAO-A inhibitor (Ki = 0.352 µM) allows researchers to study 5-HT2A activation while simultaneously preventing the MAO-A-mediated breakdown of endogenous serotonin in complex neural models[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
5-HT2A receptor occupancy studies
Binding affinity and occupancy context
Receptor occupancy assay validation
Sustained in vivo 5-HT2A activation models
Metabolic stability and in vivo potency
Behavioral endpoint model review
Dual 5-HT2A/MAO-A mechanism research
MAO-A inhibitory activity context
Enzyme inhibition and receptor interplay
Phenethylamine rigidification SAR
Conformational constraint vs. non-rigid analog
Structure-activity relationship endpoint review

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

328.98182 Da

Monoisotopic Mass

328.98182 Da

Heavy Atom Count

18

UNII

D627OB41D9

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